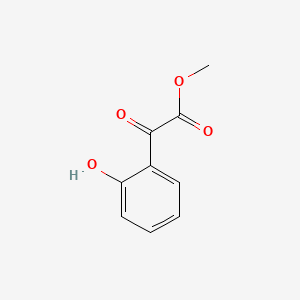
3-Amino-N-(cyclopropylmethyl)propanamide
概要
説明
3-Amino-N-(cyclopropylmethyl)propanamide is a compound of interest in various fields of chemistry and biology
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(cyclopropylmethyl)propanamide can be achieved through several methods. One common approach involves the reaction of beta-alanine with cyclopropylmethylamine under appropriate conditions. This reaction typically requires a dehydrating agent to facilitate the formation of the amide bond. Another method involves the use of dendrimeric intermediates, which provide a one-pot reaction with friendly conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of electrosynthesis has been explored as a greener route for the preparation of amides, including this compound .
化学反応の分析
Types of Reactions: 3-Amino-N-(cyclopropylmethyl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce primary amines. Substitution reactions can lead to various substituted amides .
科学的研究の応用
3-Amino-N-(cyclopropylmethyl)propanamide has several scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it serves as a precursor for peptides and other biologically active compoundsAdditionally, it is used in the industry for the production of various chemicals and materials .
作用機序
The mechanism of action of 3-Amino-N-(cyclopropylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system in which the compound is used .
類似化合物との比較
3-Amino-N-(cyclopropylmethyl)propanamide can be compared with other similar compounds, such as N-alkyl-beta-amino acids and N-aryl-beta-alanine derivatives. These compounds share structural similarities but differ in their specific substituents and properties. The uniqueness of this compound lies in its cyclopropylmethyl group, which imparts distinct chemical and biological properties .
List of Similar Compounds:- N-alkyl-beta-amino acids
- N-aryl-beta-alanine derivatives
- Beta-lactams
- Peptides containing beta-alanine
特性
分子式 |
C7H14N2O |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
3-amino-N-(cyclopropylmethyl)propanamide |
InChI |
InChI=1S/C7H14N2O/c8-4-3-7(10)9-5-6-1-2-6/h6H,1-5,8H2,(H,9,10) |
InChIキー |
AWRKVHKRYHQBBP-UHFFFAOYSA-N |
正規SMILES |
C1CC1CNC(=O)CCN |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE](/img/structure/B8757588.png)







![4-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B8757650.png)




